4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
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Overview
Description
4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is a chemical compound with the molecular formula C14H14FN3O3 and a molecular weight of 291.28 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It features a benzaldehyde group substituted with a fluoro group and a morpholin-4-ylmethyl-1,2,4-oxadiazol-3-yl moiety, making it a unique and versatile compound for various scientific applications.
Preparation Methods
The synthesis of 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde involves multiple steps, typically starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. The morpholin-4-ylmethyl group is then introduced via nucleophilic substitution reactions. Finally, the fluoro group is added to the benzaldehyde ring through electrophilic aromatic substitution
Chemical Reactions Analysis
4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique structure allows it to bind to active sites on enzymes, inhibiting their activity. This can lead to various biological effects, depending on the specific enzyme targeted . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde can be compared with other similar compounds, such as:
3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: This compound also contains a morpholine ring and a benzene ring linked through a carbon-carbon bond.
3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide: Similar to the previous compound, it features a morpholine ring and a benzene ring linked through a carbon-nitrogen bond. The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-12-2-1-10(9-19)7-11(12)14-16-13(21-17-14)8-18-3-5-20-6-4-18/h1-2,7,9H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCRKWQCTSOLOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157318 |
Source
|
Record name | 4-Fluoro-3-[5-(4-morpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-78-0 |
Source
|
Record name | 4-Fluoro-3-[5-(4-morpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-[5-(4-morpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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